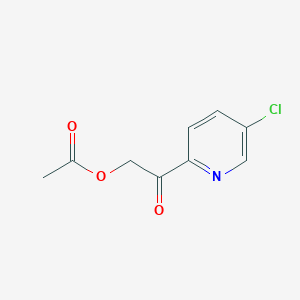

2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate

Overview

Description

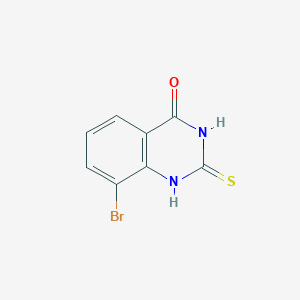

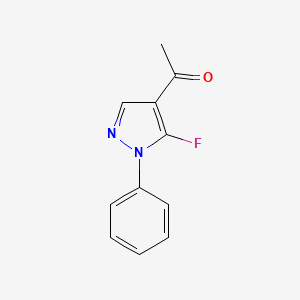

2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular weight of 213.62 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

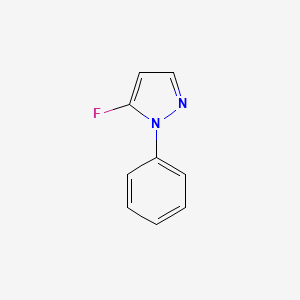

The InChI code for 2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis

2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate is a solid substance . It is typically stored under inert gas at temperatures between 2-8°C . The compound is soluble in DMSO .Scientific Research Applications

Anti-Fibrosis Activity

The compound is a part of the 2-(pyridin-2-yl) pyrimidine derivatives which have been studied for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds similar to “2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate” have shown to effectively inhibit the expression of collagen . This could be potentially useful in treating diseases where collagen overexpression is a problem, such as fibrotic diseases.

Reduction of Hydroxyproline Content

These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could be beneficial in conditions where collagen is overproduced.

Synthesis of Novel Heterocyclic Compounds

The compound can be used in the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the discovery of new drugs with diverse pharmacological properties.

5. Intermediate in the Synthesis of Edoxaban “2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate” is an intermediate in the synthesis of Edoxaban-d6 , an isotope labelled analog of Edoxaban, an anticoagulant drug which acts as a direct factor Xa inhibitor .

Research in Medicinal Chemistry

The compound, being a part of the pyrimidine moiety, is considered as a privileged structure in medicinal chemistry . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, avoiding release to the environment, and seeking medical advice if feeling unwell .

properties

IUPAC Name |

[2-(5-chloropyridin-2-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c1-6(12)14-5-9(13)8-3-2-7(10)4-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKWFKKOYZOHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chloropyridin-2-yl)-2-oxoethyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)